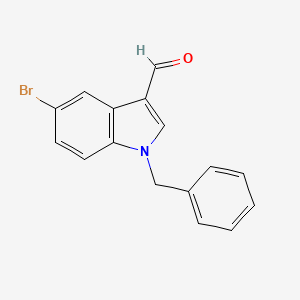

![molecular formula C18H18N2O3 B5530355 4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5530355.png)

4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone" belongs to the class of quinoxalinones, which are compounds with a broad spectrum of biological activities. They have been extensively studied for various applications in chemistry and pharmacology.

Synthesis Analysis

- Biocatalytic Synthesis : A study by Petronijevic et al. (2017) describes an environmentally friendly one-pot biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones, showcasing innovative and clean synthesis methods (Petronijevic et al., 2017).

Molecular Structure Analysis

- Structural Determination : The molecular structure of quinoxalinone derivatives has been determined through various studies, emphasizing the importance of the quinoxaline and quinoline rings in their activity. For example, a study by Shahani et al. (2010) explored the molecular structure of related quinoxalinone compounds (Shahani et al., 2010).

Chemical Reactions and Properties

- Reactivity with Acetic Anhydride : Ahmed et al. (1987) studied the reactions of quinoxaline 1,4-dioxides with acetic anhydride, revealing insights into the reactivity and stability of quinoxalinone derivatives (Ahmed et al., 1987).

- Synthesis of Derivatives : Hazeldine et al. (2005) provided insights into the synthesis of various analogs of quinoxalinone compounds, examining their structural modifications and effects on properties (Hazeldine et al., 2005).

Physical Properties Analysis

- Crystallographic Analysis : The crystal structure of quinoxalinone derivatives provides vital information about their physical properties. For instance, the study by Shahani et al. (2010) offers insights into the crystallographic aspects of these compounds (Shahani et al., 2010).

Chemical Properties Analysis

- Antitumor Effects : Studies like those by Hazeldine et al. (2005) and others have explored the antitumor properties of quinoxalinone derivatives, shedding light on their chemical properties and potential applications in medicinal chemistry (Hazeldine et al., 2005).

Propriétés

IUPAC Name |

4-[2-(4-methylphenoxy)propanoyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-7-9-14(10-8-12)23-13(2)18(22)20-11-17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPOZLZWSQRSQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49729396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(2-p-Tolyloxy-propionyl)-3,4-dihydro-1H-quinoxalin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5530287.png)

![9-(4-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5530299.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5530307.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5530331.png)

![(1S*,5R*)-6-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5530335.png)

![2-[(1,3-benzothiazol-2-ylthio)methyl]-3-methylquinoxaline](/img/structure/B5530340.png)

![N-[2-fluoro-4-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5530348.png)

![8-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5530376.png)

![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B5530382.png)

![2-amino-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5530386.png)